1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide
Description
1-(2-Fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide is a methanesulfonamide derivative featuring a 2-fluorophenyl group and a bis-thiophene methyl substituent. The compound’s structure combines aromatic fluorine with sulfur-containing heterocycles, which may influence its physicochemical properties and biological activity. Methanesulfonamides are known for their versatility in medicinal chemistry, often acting as enzyme inhibitors or receptor modulators due to their sulfonamide moiety’s hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2S3/c17-14-5-2-1-4-13(14)11-23(19,20)18-16(12-7-9-21-10-12)15-6-3-8-22-15/h1-10,16,18H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVXDPSALIVJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the fluorophenyl intermediate:
Synthesis of the thiophene intermediates: Thiophene rings are synthesized through the Paal-Knorr synthesis or other cyclization reactions.
Coupling reactions: The fluorophenyl and thiophene intermediates are coupled using cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the methanesulfonamide group: This step involves the reaction of the coupled intermediate with methanesulfonyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiophene rings have shown promising results against various cancer cell lines. In one study, a related compound demonstrated high levels of antimitotic activity with mean GI50 values indicative of effective growth inhibition in human tumor cells .
Antimicrobial Properties
Thiophene-containing sulfonamides have been investigated for their antimicrobial activities. Studies suggest that the incorporation of thiophene enhances the efficacy against bacterial strains, making these compounds potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The methanesulfonamide group is known for its anti-inflammatory properties. Compounds with this functional group have been shown to inhibit inflammatory pathways, suggesting that 1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide could be effective in treating inflammatory diseases .
Plant Protection Agents
The compound has potential applications as a pesticide due to its structural characteristics that may confer insecticidal properties. Research into similar compounds has revealed their effectiveness in controlling pests, including arthropods and nematodes, which are significant agricultural threats .
Herbicide Development
The unique chemical structure may also contribute to herbicidal activity. Studies on related thiophene derivatives have shown promise in inhibiting weed growth without adversely affecting crop yield, making them suitable for integrated pest management strategies .
Data Tables
| Application Area | Potential Activity | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer, Antimicrobial | , |
| Agrochemicals | Insecticidal, Herbicidal | |
| Anti-inflammatory | Inhibition of inflammatory pathways |
Case Study 1: Anticancer Activity
A study conducted by the National Cancer Institute evaluated the anticancer potential of a structurally similar compound featuring thiophene rings. The results indicated significant growth inhibition across various cancer cell lines, supporting the hypothesis that such compounds can be developed into effective anticancer agents .
Case Study 2: Pesticidal Efficacy
Research focusing on thiophene-based pesticides demonstrated effective control over common agricultural pests. The results suggested that these compounds could serve as environmentally friendly alternatives to traditional pesticides, reducing chemical runoff and promoting sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions, while the thiophene rings can participate in electron-rich interactions. The methanesulfonamide moiety can form hydrogen bonds with biological targets, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Firazorexton (Orexin Receptor Agonist)
Structure: N-[(2S,3S)-1-(2-hydroxy-2-methylpropanoyl)-2-([3-(3,5-difluorophenyl)-2-fluorophenyl]methyl)pyrrolidin-3-yl]methanesulfonamide . Key Features:
- Fluorinated biphenyl group : Enhances lipophilicity and metabolic stability.
- Pyrrolidinyl scaffold : Facilitates receptor binding via conformational rigidity.
- Hydroxypropanoyl group: May improve solubility. Activity: Potent orexin receptor agonist, highlighting the role of fluorinated aromatic systems and sulfonamide groups in CNS targeting.
1-{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]methanesulfonamide
Structure : Bicycloheptanyl core with furan-3-ylmethyl and thiophen-2-ylmethyl substituents.
Key Features :
- Furan vs. thiophene : Furan’s lower lipophilicity compared to thiophene may reduce membrane permeability.
Inference : Replacement of one thiophene with furan in this analog could serve as a structural control for studying substituent effects in the target compound.
N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide
Structure : Pyridine sulfanyl group linked to a phenyl ring.
Key Features :
- Contrast: Unlike the target compound’s bis-thiophene system, this derivative’s pyridine group may favor interactions with metal ions or polar enzyme pockets.
Comparative Analysis
Table 1: Structural and Hypothetical Property Comparison
Substituent Effects
- Fluorine : Present in the target compound and Firazorexton, fluorine atoms reduce metabolic oxidation and enhance binding affinity through hydrophobic and electrostatic interactions .
- Thiophene vs. Furan : Thiophene’s higher electron density and lipophilicity compared to furan may improve the target compound’s membrane permeability and CNS penetration .
- Bis-Thiophene System : The dual thiophene groups in the target compound could promote π-π stacking or sulfur-mediated interactions in hydrophobic binding pockets, a feature absent in single-heterocycle analogs.
Pharmacological Implications
Conversely, the bis-thiophene system may align with kinase inhibition profiles observed in other sulfonamides .
Biological Activity
1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide, with the CAS number 2034606-19-2, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a fluorophenyl group and two thiophene rings, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : CHFNOS
- Molecular Weight : 367.5 g/mol
- Structure : The compound consists of a methanesulfonamide core linked to a fluorophenyl and thiophene moieties, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing thiophene and sulfonamide groups often exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds:
- Mechanism of Action : Compounds similar to 1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide have been shown to induce apoptosis in cancer cells through mitochondrial pathways. For instance, studies demonstrate that certain thiophene derivatives promote cytochrome c release and caspase activation, leading to programmed cell death .
| Compound | IC (μM) | Mechanism of Action |
|---|---|---|
| SK228 | 0.20 - 2.58 | Apoptosis via mitochondrial pathway |
| Other Thiophene Derivatives | Varies | Inhibition of tyrosine kinase receptors |
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. The incorporation of thiophene rings may enhance this activity:
- Research Findings : Compounds with similar structures have shown significant antibacterial and antifungal activities against various pathogens, indicating that 1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide could also exhibit such effects .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that related compounds exhibit selective toxicity against cancer cell lines while sparing normal cells. For example, a study reported the growth inhibition of A549 lung cancer cells with an IC value of around 1 μM .
- In Vivo Efficacy : Animal model studies are essential for confirming the therapeutic potential. Preliminary results suggest that thiophene-containing sulfonamides can significantly reduce tumor size in xenograft models without severe side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
